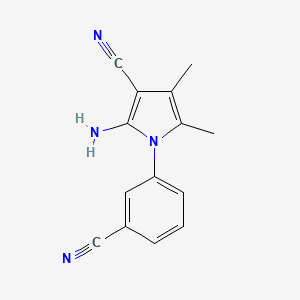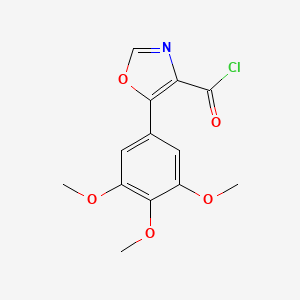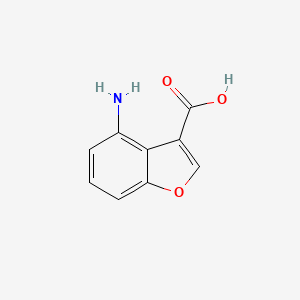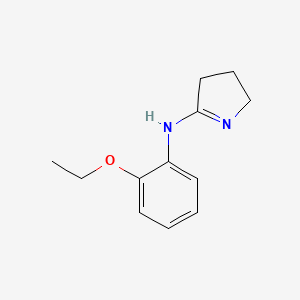
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of an ethoxyphenyl group attached to the pyrrole ring
Preparation Methods
The synthesis of N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of 2-ethoxyaniline with a suitable pyrrole precursor under specific conditions. One common method includes the use of diethyl oxalate and o-ethylaniline as starting materials . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions with halogens such as bromine . Common reagents used in these reactions include bromine, acetic acid, and chloroform. The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can lead to the formation of brominated analogs with altered biological activity.
Scientific Research Applications
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a bioactive compound with various pharmacological properties. In medicine, it may serve as a lead compound for the development of new therapeutic agents. Additionally, it has applications in the industry as an additive in polymers and other materials .
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine can be compared with other similar compounds such as N-(2-methoxybenzyl)-substituted phenethylamines and indole derivatives These compounds share structural similarities but differ in their chemical properties and biological activities
Similar Compounds
- N-(2-methoxybenzyl)-substituted phenethylamines
- Indole derivatives
- N-(2-ethoxyphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C12H16N2O/c1-2-15-11-7-4-3-6-10(11)14-12-8-5-9-13-12/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14) |
InChI Key |
WPGSMSNHAMZINK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


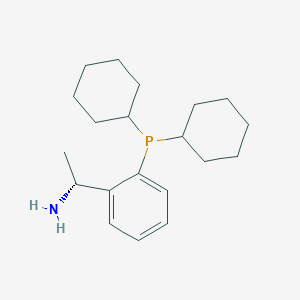
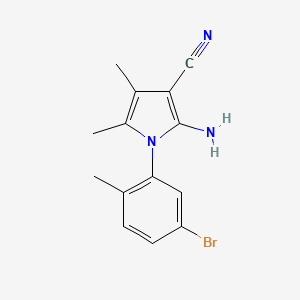
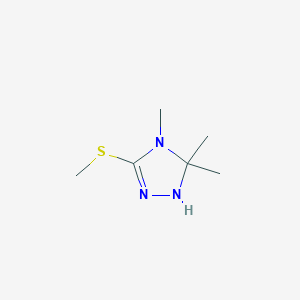


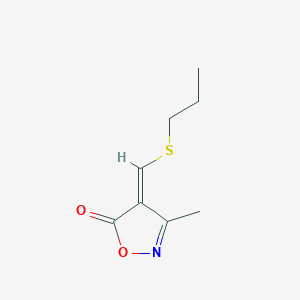
![(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)phenyl)arsinic acid](/img/structure/B12876003.png)
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime](/img/structure/B12876009.png)
![3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)
![2-Cyclopropylbenzo[d]oxazole](/img/structure/B12876018.png)
